An In-depth Technical Guide to the Chemical Properties of 4-Amino-1-naphthol Hydrochloride
An In-depth Technical Guide to the Chemical Properties of 4-Amino-1-naphthol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 4-Amino-1-naphthol hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data on its identity, physical characteristics, solubility, and spectroscopic profile. Detailed experimental protocols for key analytical methods are provided to ensure reproducibility and accuracy in laboratory settings. Furthermore, this guide explores the compound's applications, particularly as a crucial intermediate in chemical synthesis and its emerging relevance in biological research, including the activities of its derivatives in various therapeutic areas.
Chemical Identity and Structure
4-Amino-1-naphthol hydrochloride is an aromatic organic compound belonging to the family of aminonaphthols. It is the hydrochloride salt of 4-Amino-1-naphthol, enhancing its stability and solubility in aqueous media. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the naphthalene (B1677914) ring system makes it a versatile chemical intermediate.[1]
| Identifier | Value |
| IUPAC Name | 4-aminonaphthalen-1-ol;hydrochloride[2] |
| Synonyms | 1-Amino-4-naphthol hydrochloride, 4-hydroxynaphthalen-1-aminium chloride[2][3] |
| CAS Number | 5959-56-8 |
| Molecular Formula | C₁₀H₁₀ClNO[4] |
| Molecular Weight | 195.65 g/mol |
| InChI Key | FDBQTRARWCKEJY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=C2O)N.Cl[2] |
Physicochemical Properties
The physicochemical properties of 4-Amino-1-naphthol hydrochloride are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical and biological processes.
| Property | Value | Reference |
| Appearance | White to light beige, grey, or brown to purple crystalline powder.[2][3][4] | |
| Melting Point | 273 °C (decomposes) | |
| Solubility | Soluble in water, alcohol, and methanol.[4][5] | |
| Storage | Store in an inert atmosphere at room temperature. It is hygroscopic.[5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of 4-Amino-1-naphthol hydrochloride. Below are the key spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-1-naphthol hydrochloride exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3200 | O-H and N-H stretching |
| ~3050 | Aromatic C-H stretching |
| ~1600-1450 | Aromatic C=C stretching |
| ~1200 | C-O stretching |
| ~830-750 | C-H bending (out-of-plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are typical chemical shifts observed for 4-Amino-1-naphthol hydrochloride in a suitable deuterated solvent such as DMSO-d₆.[6]
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.0 - 10.0 | br s | -OH |
| ~7.0 - 8.5 | m | Aromatic protons |
| ~3.5 - 5.0 | br s | -NH₃⁺ |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~150 - 160 | C-OH |
| ~140 - 145 | C-NH₃⁺ |
| ~110 - 135 | Aromatic carbons |
Experimental Protocols
This section provides detailed methodologies for the determination of key chemical properties of 4-Amino-1-naphthol hydrochloride.
Determination of Melting Point
The melting point is a critical indicator of purity.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Finely grind a small amount of 4-Amino-1-naphthol hydrochloride using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. Note that this compound decomposes upon melting.
Determination of Solubility
Apparatus:
-
Test tubes
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
Procedure:
-
Weigh a precise amount of 4-Amino-1-naphthol hydrochloride (e.g., 10 mg) and place it in a test tube.
-
Add a specific volume of the solvent to be tested (e.g., 1 mL of water, ethanol, or methanol) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility.
Infrared (IR) Spectroscopy
Apparatus:
-
Fourier Transform Infrared (FTIR) spectrometer
-
Potassium bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Mortar and pestle (for KBr pellet method)
Procedure (KBr Pellet Method):
-
Thoroughly dry a small amount of spectroscopic grade KBr.
-
Grind approximately 1-2 mg of 4-Amino-1-naphthol hydrochloride with about 100-200 mg of the dried KBr in an agate mortar until a fine, uniform powder is obtained.
-
Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Apparatus:
-
NMR spectrometer
-
5 mm NMR tubes
-
Volumetric flask
-
Pipettes
Procedure:
-
Dissolve 5-10 mg of 4-Amino-1-naphthol hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
Applications in Research and Development
4-Amino-1-naphthol hydrochloride is a compound of significant interest due to its versatile applications in both chemical synthesis and biological research.
Intermediate in Chemical Synthesis
The primary application of 4-Amino-1-naphthol hydrochloride is as an intermediate in the synthesis of a variety of organic molecules.[1] Its reactive amino and hydroxyl groups make it a valuable precursor for the production of azo dyes and pigments.[4] It is also used in the synthesis of more complex molecules, including various heterocyclic compounds and pharmaceutical derivatives.
Role in Drug Development and Biological Research
While direct therapeutic applications of 4-Amino-1-naphthol hydrochloride are not widespread, its derivatives have shown significant biological activities, making it a valuable scaffold in drug discovery.
-
Vitamin K Activity: Certain methylated derivatives of 4-Amino-1-naphthol, such as 4-amino-2-methyl-1-naphthol (Vitamin K₅) and 4-amino-3-methyl-1-naphthol (Vitamin K₇), exhibit vitamin K activity and have been investigated for their role in blood coagulation.[7]
-
Anticancer Research: Aminonaphthol derivatives have been a subject of interest in oncology. Studies have shown that some of these compounds can induce apoptosis in cancer cells and may have potential as anticancer agents.[3] The mechanism is thought to involve interactions with cellular macromolecules and the generation of reactive oxygen species.
-
Enzyme Inhibition: Derivatives of 1-naphthol (B170400) have been shown to be effective inhibitors of enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential applications in the treatment of various diseases.
-
Analytical Reagent: In biochemical and analytical settings, 4-Amino-1-naphthol hydrochloride is used in colorimetric assays for the detection of various analytes.[1][4]
Safety and Handling
4-Amino-1-naphthol hydrochloride is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or under a fume hood.
Conclusion
4-Amino-1-naphthol hydrochloride is a multifaceted compound with well-defined chemical and physical properties. Its utility as a chemical intermediate, particularly in the synthesis of dyes and pharmaceutical derivatives, is well-established. The biological activities of its derivatives continue to be an active area of research, with potential applications in various therapeutic fields. This guide provides a solid foundation of technical information to support further research and development involving this versatile molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-1-naphthol hydrochloride | C10H10ClNO | CID 2723858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.qa.thermofisher.com [assets.qa.thermofisher.com]
- 4. CAS 5959-56-8: 4-Amino-1-naphthol hydrochloride [cymitquimica.com]
- 5. 4-Amino-1-naphthol hydrochloride CAS#: 5959-56-8 [m.chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Amino-1-naphthol | High-Purity Reagent | Supplier [benchchem.com]
